molecular formula C8H12O2 B1297611 2,2-Dimethylcyclohexane-1,3-dione CAS No. 562-13-0

2,2-Dimethylcyclohexane-1,3-dione

Cat. No.: B1297611
CAS No.: 562-13-0
M. Wt: 140.18 g/mol
InChI Key: AOPBDTHQAIWWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C8H12O2. It is classified as a cyclic diketone and is a derivative of 1,3-cyclohexanedione.

Biochemical Analysis

Biochemical Properties

2,2-Dimethylcyclohexane-1,3-dione plays a significant role in biochemical reactions due to its ability to form stable enolates and participate in nucleophilic addition reactions. This compound interacts with several enzymes and proteins, including aldolases and dehydrogenases, which facilitate its incorporation into larger molecular frameworks. The nature of these interactions often involves the formation of covalent bonds between the enolate form of this compound and the active sites of the enzymes, leading to the formation of stable adducts .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect gene expression by interacting with transcription factors and modifying their activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by binding to DNA or interacting with transcription factors. The binding interactions of this compound with biomolecules are often mediated by its enolate form, which is highly reactive and can form stable adducts .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been well-documented. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products. These changes can affect its long-term effects on cellular function, as the degradation products may have different biochemical properties compared to the parent compound. In vitro and in vivo studies have shown that the stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain concentration. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. Enzymes such as cytochrome P450 oxidases and reductases play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall bioavailability and efficacy, as well as its potential for accumulation in tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylcyclohexane-1,3-dione can be synthesized through a Michael addition reaction involving mesityl oxide and diethyl malonate. The reaction proceeds via an intramolecular Claisen condensation rather than an aldol condensation . Another method involves the reduction of 2-methylcyclohexane-1,3-dione using Triton B in methanol, followed by the addition of methyl iodide and subsequent reflux .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclohexane-1,3-dione involves its ability to form stable derivatives with aldehydes, which can be used to identify and quantify aldehyde groups in various samples. It also acts as an inhibitor in certain biochemical pathways, affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylcyclohexane-1,3-dione is unique due to its specific structure that allows it to form stable derivatives with aldehydes, making it a valuable reagent in analytical chemistry. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .

Biological Activity

2,2-Dimethylcyclohexane-1,3-dione, a compound belonging to the β-diketone family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclohexanone derivatives with suitable reagents under controlled conditions. For instance, various methods have been reported for synthesizing related compounds with modifications to the cyclohexane ring or substituents on the diketone moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized products.

Herbicidal Activity

Research has demonstrated that derivatives of 2-acyl-cyclohexane-1,3-diones exhibit significant herbicidal activity by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plant growth. For example, compounds with long aliphatic side chains show enhanced inhibition compared to their shorter counterparts. A study indicated that certain derivatives had an I50I_{50} value (the concentration required to inhibit 50% of the enzyme activity) lower than that of commercially available herbicides like sulcotrione .

CompoundI50I_{50} (μM)Comparison
5d0.18 ± 0.02More potent than sulcotrione (0.25 ± 0.02)
16bSimilar to sulcotrioneEffective against HPPD

Anti-inflammatory Activity

Another significant biological activity of this compound derivatives is their potential as anti-inflammatory agents. Specifically, studies have shown that certain derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, a derivative containing a trifluoromethyl group demonstrated greater anti-COX-2 activity compared to other tested compounds .

Antibacterial Activity

The antibacterial properties of this compound and its metal complexes have also been investigated. Some synthesized complexes exhibited moderate antibacterial activity against various strains such as E. coli, S. aureus, and Salmonella typhimurium. The activity was comparable to standard antibiotics like ampicillin .

Bacterial StrainActivity Level
E. coliModerate
S. aureusModerate
Salmonella typhimuriumModerate

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Studies have indicated that:

  • The presence of specific substituents on the cyclohexane ring can significantly influence biological activity.
  • Longer aliphatic chains enhance herbicidal efficacy.
  • Modifications that increase lipophilicity generally improve COX-2 inhibition but may reduce selectivity .

Case Studies

  • Herbicidal Efficacy : A comprehensive study evaluated a series of synthesized derivatives for their ability to inhibit HPPD in vitro and in vivo. The results indicated that compounds with specific structural features consistently outperformed traditional herbicides .
  • Anti-tuberculosis Potential : A library of compounds derived from cyclohexane-1,3-diones was screened against Mycobacterium tuberculosis. One compound showed an MIC (minimum inhibitory concentration) comparable to established antitubercular drugs, highlighting its potential as a lead compound for further development .

Properties

IUPAC Name

2,2-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2)6(9)4-3-5-7(8)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPBDTHQAIWWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338759
Record name 2,2-Dimethyl-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562-13-0
Record name 2,2-Dimethyl-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylcyclohexane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of cyclohexane-1,3-dione (10.0 g, 89.3 mmol), potassium carbonate (24.6 g, 178.6 mmol), and iodomethane (28.5 g, 201 mmol) in acetone (50 mL) was refluxed overnight. The reaction mixture was concentrated and the residue was purified by silica gel column chromatography (5-10% ethyl acetate in petroleum ether) to afford the title compound (3.5 g, 25.0 mmol, 28% yield). 1H NMR (400 MHz, CDCl3) δ (ppm) 2.69 (t, J=6.8 Hz, 4H), 1.52 (m, 2H) 1.31 (s, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2-Dimethylcyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylcyclohexane-1,3-dione
Reactant of Route 3
2,2-Dimethylcyclohexane-1,3-dione
Reactant of Route 4
2,2-Dimethylcyclohexane-1,3-dione
Reactant of Route 5
2,2-Dimethylcyclohexane-1,3-dione
Reactant of Route 6
2,2-Dimethylcyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.